molecular formula C17H27N3O6 B13912151 (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

カタログ番号: B13912151
分子量: 369.4 g/mol
InChIキー: DNUKGHCAPBQYLM-YNEHKIRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a][1,5]diazocine ring system

特性

分子式

C17H27N3O6

分子量

369.4 g/mol

IUPAC名

(5R,8R,10aS)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid

InChI

InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1

InChIキー

DNUKGHCAPBQYLM-YNEHKIRRSA-N

異性体SMILES

CC(=O)N1CC[C@@H]2CC[C@@H](N2C(=O)[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O

正規SMILES

CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolo[1,2-a][1,5]diazocine ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents onto the pyrrolo[1,2-a][1,5]diazocine ring system, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

科学的研究の応用

(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.

作用機序

The mechanism of action of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

類似化合物との比較

Similar Compounds

Similar compounds to (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid include other pyrrolo[1,2-a][1,5]diazocine derivatives, as well as compounds with similar ring systems, such as pyrrolopyridines or pyrrolopyrimidines.

Uniqueness

The uniqueness of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.

生物活性

The compound (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid , identified by CAS number 2725774-22-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties and biological effects based on available research.

  • Molecular Formula : C17H27N3O6
  • Molecular Weight : 369.42 g/mol
  • IUPAC Name : (5R,8R,10aS)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
  • Purity : 95% .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be relevant in pharmacology and medicinal chemistry. The following sections summarize the key findings regarding its biological effects.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of the diazocine structure may exhibit anti-inflammatory properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further investigation is necessary to confirm these actions specifically for this compound.

Enzyme Inhibition

Enzyme inhibition studies indicate that related compounds can act as inhibitors for certain proteases and enzymes involved in metabolic pathways. The specific mechanism of action for (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo may involve competitive inhibition or allosteric modulation.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated related compounds showing significant inhibition of interleukin-1beta converting enzyme (ICE), suggesting potential anti-inflammatory applications.
Study 2 Explored synthesis methods for similar diazocine derivatives with reported bioactivity against cancer cell lines.
Study 3 Assessed the pharmacokinetic properties of related compounds indicating good solubility and bioavailability which could enhance therapeutic efficacy.

Q & A

Basic: What are the critical steps in designing a synthesis pathway for this compound?

Methodological Answer:
The synthesis pathway must prioritize stereochemical control (5R,8R,10aS configuration), functional group compatibility (e.g., tert-butoxycarbonyl [Boc] protection for the amine), and regioselective oxidation. Key intermediates include spirocyclic precursors (similar to those in ), where ring-closing metathesis or cycloaddition reactions are employed. Purification via reverse-phase HPLC or column chromatography is essential to isolate enantiomerically pure fractions, as highlighted in safety protocols for handling intermediates . Characterization should combine 1H^1\text{H}/13C^{13}\text{C} NMR to confirm stereochemistry and IR spectroscopy to validate acetyl and carbonyl groups .

Advanced: How can computational reaction path search methods enhance synthesis efficiency?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for ring-forming steps . This method minimizes side reactions, such as undesired epimerization at the 5R or 8R positions. Pairing these simulations with statistical design of experiments (DoE) further refines variables like catalyst loading and reaction time .

Basic: Which spectroscopic techniques are most reliable for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}-1H^1\text{H} COSY and NOESY confirm spatial proximity of protons in the diazocine ring and acetyl group .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} verify the presence of the 6-oxo and tert-butoxycarbonyl groups .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions from byproducts, critical for verifying the molecular formula .

Advanced: How can contradictory data on stereochemical outcomes be resolved?

Methodological Answer:
Discrepancies in reported stereochemistry (e.g., 10aS vs. 10aR configurations) require cross-validation using:

  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
  • Chiral HPLC : Compare retention times with enantiopure standards .
  • Computational Modeling : Predict favored diastereomers using molecular dynamics simulations, as applied in spirocyclic compound studies . Contradictory yields may arise from solvent-dependent epimerization, necessitating kinetic studies under varied conditions .

Advanced: What strategies optimize reaction conditions using statistical design of experiments (DoE)?

Methodological Answer:
DoE frameworks (e.g., factorial or response surface designs) systematically test variables:

  • Critical Factors : Temperature (affecting ring-closure kinetics), pH (for carboxylate stability), and catalyst type (e.g., Pd for cross-couplings).
  • Output Metrics : Yield, enantiomeric excess (ee), and purity.
  • Case Study : A central composite design could optimize the Boc-deprotection step, balancing trifluoroacetic acid concentration and reaction time to minimize side-product formation . ICReDD’s feedback loop (computational → experimental → computational) refines these models iteratively .

Basic: What are the challenges in purifying this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Hydrophobicity : The tert-butyl group complicates aqueous solubility. Use of tert-butanol/water mixtures in reverse-phase HPLC improves separation .
  • Byproduct Removal : Silica gel chromatography with gradient elution (hexane/ethyl acetate → methanol) isolates the target compound from acetylated byproducts .
  • Safety : Follow protocols for handling hygroscopic intermediates (e.g., inert atmosphere storage) .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream modifications?

Methodological Answer:
The Boc group:

  • Steric Effects : Hinders nucleophilic attack at the 5-amino position, directing reactivity toward the 8-carboxylic acid for amide bond formation .
  • Acid Sensitivity : Controlled deprotection (e.g., HCl/dioxane) avoids diazocine ring degradation. Kinetic studies using 19F^{19}\text{F} NMR (if fluorine tags are present) monitor deprotection efficiency .
  • Computational Insight : Molecular docking simulations predict Boc-group interactions with enzymes in prodrug activation studies .

Basic: What are the best practices for storing and handling this compound?

Methodological Answer:

  • Storage : -20°C under nitrogen to prevent hydrolysis of the Boc group or oxidation of the acetyl moiety .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid unintended solvolysis. Safety protocols mandate fume hood use and PPE due to potential irritancy .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of diazocine ring formation?

Methodological Answer:

  • Deuterium Labeling : Introduce 2H^2\text{H} at the 6-oxo position to study hydrogen-bonding transitions during cyclization.
  • KIE Analysis : Compare kHk_{\text{H}}/kDk_{\text{D}} values to determine rate-limiting steps (e.g., proton transfer vs. ring closure). This approach resolved ambiguities in analogous spirocyclic systems .
  • Computational Validation : Transition state calculations using QM/MM methods align experimental KIEs with theoretical models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。